molecular formula C13H14N4O3 B12434687 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine

4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine

Cat. No.: B12434687
M. Wt: 274.28 g/mol
InChI Key: ZBTFYLGZBJLLSR-UHFFFAOYSA-N
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Description

4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine is a complex organic compound that features a piperidine ring substituted with a 1,2,4-oxadiazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine typically involves multiple steps. One common method starts with the reaction of p-nitrochlorobenzene with piperidine under reflux conditions in the presence of a base such as sodium carbonate. This forms 1-(4-nitrophenyl)piperidine. The next step involves the formation of the 1,2,4-oxadiazole ring through a cyclization reaction with appropriate reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium chlorite in the presence of a CO2 atmosphere.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products

    Reduction: 4-[3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl]Piperidine.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and oxadiazole groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)piperidine: Lacks the oxadiazole ring.

    4-(1,2,4-oxadiazol-5-yl)piperidine: Lacks the nitrophenyl group.

    3-(4-nitrophenyl)-1,2,4-oxadiazole: Lacks the piperidine ring.

Uniqueness

4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine is unique due to the combination of the piperidine ring, the 1,2,4-oxadiazole ring, and the nitrophenyl group. This unique structure provides it with distinct chemical and biological properties that are not found in the similar compounds listed above .

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

3-(4-nitrophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H14N4O3/c18-17(19)11-3-1-9(2-4-11)12-15-13(20-16-12)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2

InChI Key

ZBTFYLGZBJLLSR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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